molecular formula C17H12F3N3O3 B15137698 N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B15137698
M. Wt: 363.29 g/mol
InChI Key: YWPVNMKWSFMMGM-UHFFFAOYSA-N
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Description

N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a synthetic compound characterized by the presence of both hydroxyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydroxyl groups can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dihydroxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the trifluoromethyl group, which can result in different biological activity and chemical reactivity.

    N-(2,5-dihydroxyphenyl)-3-[4-(methyl)phenyl]-1H-pyrazole-5-carboxamide: The methyl group is less electronegative than the trifluoromethyl group, leading to different properties.

Uniqueness

The presence of the trifluoromethyl group in N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide makes it unique compared to similar compounds. This group can significantly alter the compound’s electronic properties, enhancing its stability and reactivity, and potentially leading to unique biological activities.

Properties

Molecular Formula

C17H12F3N3O3

Molecular Weight

363.29 g/mol

IUPAC Name

N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12F3N3O3/c18-17(19,20)10-3-1-9(2-4-10)12-8-14(23-22-12)16(26)21-13-7-11(24)5-6-15(13)25/h1-8,24-25H,(H,21,26)(H,22,23)

InChI Key

YWPVNMKWSFMMGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NC3=C(C=CC(=C3)O)O)C(F)(F)F

Origin of Product

United States

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